Gentamicin B1 Acetate Salt
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H44N4O12 |
|---|---|
Molecular Weight |
556.6 g/mol |
IUPAC Name |
acetic acid;(2R,3S,4S,5R,6R)-2-(1-aminoethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C20H40N4O10.C2H4O2/c1-6(21)14-10(26)9(25)11(27)19(32-14)34-16-8(23)4-7(22)15(12(16)28)33-18-13(29)17(24-3)20(2,30)5-31-18;1-2(3)4/h6-19,24-30H,4-5,21-23H2,1-3H3;1H3,(H,3,4)/t6?,7-,8+,9+,10+,11-,12-,13-,14-,15+,16-,17-,18-,19-,20+;/m1./s1 |
InChI Key |
RZLILHXVCZVWMV-MLDJFNJCSA-N |
Isomeric SMILES |
CC([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)O)O)O)N.CC(=O)O |
Canonical SMILES |
CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)O)O)O)N.CC(=O)O |
Origin of Product |
United States |
Preparation of the Garamine Acceptor:
Step 1 & 2: Sisomicin (B1680986) is first converted into a known tetraazide intermediate by treatment with triflyl azide (B81097). This tetraazide is then transformed into a tertiary carbamate (B1207046) through standard procedures. nih.gov
Step 3 & 4: The carbamate is fully protected, and subsequent cleavage of the unsaturated ring of the sisomicin derivative yields the key, selectively protected garamine-based acceptor. nih.govresearchgate.net
Preparation of the Glycosyl Donor:
Step 5: A suitable glycosyl donor for Gentamicin (B1671437) B1 synthesis is prepared from methyl α-D-glucopyranoside. This precursor is converted through several steps, including oxidation with Dess-Martin periodinane to form an aldehyde, which is then treated with methylmagnesium chloride to yield the required heptose derivative. nih.gov
Glycosylation and Deprotection:
Design and Synthesis of Novel Gentamicin B1 Acetate Salt Derivatives for Research
The synthesis of pure gentamicin congeners provides the foundation for creating novel derivatives. These derivatives are instrumental in probing the molecule's biological functions and exploring ways to improve its therapeutic properties.
Chemical Modification Strategies for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial for understanding how specific parts of the gentamicin molecule contribute to its activity. By synthesizing a series of related compounds (congeners) and comparing their biological activities, researchers can identify key functional groups. nih.govacs.org
Modification of Amino Groups: One common strategy involves the selective modification of the various amino groups on the gentamicin scaffold. For instance, chemical and photochemical methods have been developed for the de-N-methylation at the 3"-position of gentamicins, followed by re-alkylation to introduce new 3"-N-alkyl analogues. doi.org
Varying Substituents on Ring I: The substituents on the garosamine (B1245194) ring (Ring I) are critical for activity. SAR studies comparing synthetic Gentamicin B1, which has a 6'-amino group, with other congeners like Gentamicin C1 and C2b, which have a 6'-N-methyl group, have shown that N-alkylation at the 6' position can lead to a loss of inhibitory activity against bacterial ribosomes. acs.org This highlights the steric sensitivity of the drug's binding pocket. acs.org
Chemoenzymatic Modification: Modern approaches employ enzymes to achieve regioselective modifications that are difficult to perform with traditional chemistry. A two-step chemoenzymatic route can selectively modify the C-6' position by using a transaminase enzyme to generate an aldehyde, which can then be further derivatized. bohrium.com This method avoids the extensive use of protecting groups, leading to more efficient syntheses. researchgate.net
Synthesis of Analogs with Altered Ring Structures or Substituents for Mechanistic Probing
To probe the mechanism of action, chemists synthesize analogs with more significant structural changes, such as altering stereochemistry or the position of functional groups. nih.gov These analogs help to map the precise interactions between the antibiotic and its ribosomal RNA target. embopress.org
Regioisomeric Analogs: A powerful comparison for mechanistic probing is between the synthetic pseudo-regioisomers Gentamicin B1 and Gentamicin X2. nih.gov Both are synthesized from the same sisomicin-derived garamine acceptor but with different glycosyl donors. nih.gov Comparing their activities reveals the far greater importance of a basic nitrogen at the 6'-position (as in Gentamicin B1) than at the 2'-position (as in Gentamicin X2) for inhibiting bacterial protein synthesis. nih.govacs.org
Stereochemical Analogs (Epimers): The synthesis of analogs with altered stereochemistry at a single carbon center can have a profound impact on activity. For example, the synthesis of 5'-epi-gentamicin C1a, which differs from the natural gentamicin C1a only in the stereochemistry at the C5' position, resulted in a forty-fold decrease in activity. nih.govacs.org This dramatic loss of function demonstrates that the change in configuration forces the garosamine ring into a different conformation, making it a poor fit for the ribosomal binding site. nih.govacs.org This finding underscores the critical importance of the molecule's three-dimensional shape for its biological function.
Comparative Synthetic Approaches for Minor and Major Gentamicin Components
The gentamicin complex produced by fermentation consists of several major components (C1, C1a, C2, C2a) and minor ones (A, B, B1, X2). nih.govnih.gov While all share a common 2-deoxystreptamine (B1221613) core, their synthetic strategies can differ.
A common and versatile precursor for the synthesis of both major and minor components is sisomicin. researchgate.netnih.gov However, the synthetic pathways diverge depending on the target molecule.
Synthesis via Ring Cleavage and Reglycosylation: The synthesis of minor components like Gentamicin B1 and X2 typically involves a more substantial modification of the precursor. The strategy involves the cleavage of Ring I from sisomicin to generate a common garamine acceptor, which is then re-glycosylated with a new, specifically synthesized sugar donor. nih.gov This approach offers flexibility in introducing a wide variety of Ring I analogs.
Synthesis via Direct Manipulation of Ring I: In contrast, the synthesis of some major components, such as Gentamicin C1a and C2b, can be achieved by the direct chemical manipulation of the existing garosamine ring (Ring I) of sisomicin without cleaving it from the core structure. nih.gov For example, the synthesis of Gentamicin C1 and C2 from sisomicin involves a seven-step conversion to a key intermediate, which is then modified to introduce the required C- and N-methylation patterns on Ring I. nih.govacs.org
Ultimately, the choice of synthetic strategy depends on the structural differences between the starting precursor (sisomicin) and the final target congener. The availability of these distinct, purely synthetic components has been invaluable for establishing clear structure-activity relationships and understanding the structural basis for gentamicin's antibiotic action. nih.govembopress.org
Molecular Mechanisms of Action and Interaction in Research Models
Prokaryotic Ribosomal Binding and Protein Synthesis Inhibition Research
Gentamicin (B1671437), a well-established aminoglycoside antibiotic, exerts its antibacterial effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Its primary site of action is the 30S ribosomal subunit, a key component of the 70S bacterial ribosome. wordpress.com This interaction disrupts the fidelity and processivity of translation, ultimately leading to bacterial cell death.
Gentamicin components bind with high affinity to a specific region on the 16S ribosomal RNA (rRNA) within the 30S subunit. researchgate.netnih.gov This binding site is located in the decoding center, specifically at the aminoacyl-tRNA site (A-site) within helix 44 (h44). researchgate.netnih.govmdpi.com The interaction is characterized by the drug molecule inserting into the major groove of the RNA. nih.gov
Key nucleotides within the A-site are crucial for this interaction. The binding of gentamicin induces a conformational change in two universally conserved adenine (B156593) residues, A1492 and A1493, causing them to flip out from their helical stack. nih.govmdpi.com This flipped-out conformation mimics the state of the ribosome when a correct codon-anticodon pairing has occurred, thus interfering with the ribosome's proofreading mechanism. researchgate.net The binding of gentamicin components to the 30S subunit has been shown to protect specific bases of the 16S rRNA, such as G1494 and A1408, from chemical modification, confirming the direct interaction at the A-site. embopress.org
Interactive Data Table: Key Interactions of Gentamicin with the Bacterial 30S Ribosomal Subunit
| Ribosomal Component | Interacting Region | Key Nucleotides | Consequence of Interaction |
|---|---|---|---|
| 30S Subunit | A-site (decoding center) | A1492, A1493, G1494, A1408 | Destabilization of RNA helix, induction of conformational changes |
The binding of gentamicin to the ribosomal A-site is the direct cause of two major downstream effects: codon miscoding and inhibition of translational elongation. nih.govnih.gov By locking the A-site in a conformation that signals a correct codon-anticodon match, gentamicin significantly lowers the accuracy of tRNA selection. nih.gov This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of non-functional or toxic proteins. mdpi.com
Furthermore, gentamicin's interaction with the ribosome also impedes the translocation step of elongation. nih.gov Translocation is the process by which the ribosome moves along the mRNA to read the next codon. Gentamicin has been shown to slow down both the rotation of the ribosomal subunits and the subsequent translocation process, effectively stalling protein synthesis. nih.gov At higher concentrations, gentamicin can completely block the formation of the 70S initiation complex, thereby preventing protein synthesis from even beginning.
Eukaryotic Ribosomal Interactions and Translational Modulation Research
While gentamicin is primarily known for its potent activity against prokaryotic ribosomes, it also interacts with eukaryotic 80S ribosomes, albeit with different consequences. nih.gov This interaction is central to the research on its potential therapeutic use in genetic disorders caused by nonsense mutations.
In vitro studies have demonstrated that gentamicin can bind to multiple sites on the eukaryotic 80S ribosome, interacting with both the 18S rRNA of the small subunit and the 28S rRNA of the large subunit. nih.gov One of the primary binding sites is within the decoding center of the small subunit, analogous to its binding site in prokaryotes. nih.govresearchgate.net Crystal structures of the 80S ribosome in complex with gentamicin have revealed its interaction with helix 44 (h44) of the 18S rRNA. nih.govresearchgate.net
Additionally, gentamicin has been observed to bind at the interface between the small and large subunits, potentially impacting the dynamic movements of the ribosome during translation. nih.gov Another binding site has been identified within the ribosomal exit tunnel of the large subunit, where the nascent polypeptide chain emerges. nih.gov
Interactive Data Table: Gentamicin Binding Sites on the Eukaryotic 80S Ribosome
| Ribosomal Subunit | rRNA Component | Binding Location | Potential Impact |
|---|---|---|---|
| Small Subunit (40S) | 18S rRNA | Helix 44 (decoding center) | Modulation of codon recognition |
| Large Subunit (60S) | 28S rRNA | Ribosomal exit tunnel | Interference with nascent peptide transit |
A significant area of research has focused on the ability of certain gentamicin components to induce the read-through of premature termination codons (PTCs). nih.govnih.gov PTCs are nonsense mutations that lead to the synthesis of truncated, non-functional proteins, causing a variety of genetic diseases. nih.govnih.gov
The proposed mechanism for PTC read-through involves gentamicin's binding to the eukaryotic ribosomal A-site. This binding is thought to alter the conformation of the decoding center, making it less efficient at recognizing the stop codon. nih.gov This allows a near-cognate aminoacyl-tRNA to bind to the PTC, leading to the incorporation of an amino acid and the continuation of translation to produce a full-length protein. mdpi.com
Initial research identified gentamicin B1 as a particularly potent inducer of PTC read-through, showing significantly more activity than other components of the gentamicin complex. nih.govnih.gov Molecular dynamics simulations suggested that the structure of gentamicin B1 was crucial for stabilizing a ribosomal conformation that favored the binding of a near-cognate tRNA at the PTC. nih.govnih.gov However, a subsequent study has challenged these findings, suggesting that the compound initially identified as gentamicin B1 was, in fact, the closely related aminoglycoside G418, and that authentic gentamicin B1 lacks significant PTC read-through activity. biorxiv.org This highlights the critical importance of compound identity and purity in such research.
Molecular Interactions with Bacterial Cell Membranes in Research Contexts
While the primary target of gentamicin is the ribosome, its journey to this intracellular target necessitates passage across the bacterial cell membrane. The interaction of gentamicin with the cell membrane is a critical step in its antibacterial action. As a polycationic molecule, gentamicin can interact with the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
This initial electrostatic interaction is thought to disrupt the integrity of the outer membrane of Gram-negative bacteria, creating transient pores that allow the antibiotic to enter the periplasmic space. wordpress.com From there, further transport across the inner cytoplasmic membrane is required to reach the ribosomes in the cytoplasm. This latter step is an energy-dependent process. The disruption of the cell membrane by gentamicin can also lead to leakage of intracellular components and contribute to its bactericidal effects. nih.gov Research using model membrane systems has shown that gentamicin can alter membrane fluidity and hydration, which may facilitate its own uptake. nih.gov
Displacement of Divalent Cations and Membrane Permeabilization Studies
Gentamicin, as a polycationic compound, initiates its entry into Gram-negative bacteria by interacting with the lipopolysaccharide (LPS) layer of the outer membrane. This process involves the displacement of essential divalent cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), which are critical for stabilizing the LPS structure by cross-linking adjacent LPS molecules. The competitive binding of gentamicin to these sites disrupts the integrity of the outer membrane, leading to increased permeability.
Studies have shown that a decrease in the concentration of divalent cations enhances the binding of gentamicin to bacterial cells like Pseudomonas aeruginosa, which in turn increases the bactericidal activity of the antibiotic. Conversely, the presence of Mg²⁺ can inhibit the permeabilization of the outer membrane by gentamicin. This interaction suggests that gentamicin's ability to permeabilize the membrane is a critical first step, allowing its passage into the periplasmic space.
| Factor | Effect on Gentamicin Activity | Research Model |
| Low Divalent Cation Concentration | Increased binding and bactericidal activity | Pseudomonas aeruginosa |
| High Divalent Cation Concentration | Inhibition of outer membrane permeabilization | Pseudomonas aeruginosa |
Role of Outer Membrane Porins in Compound Uptake
Following the initial disruption of the outer membrane, the uptake of gentamicin into the periplasm is further facilitated by outer membrane proteins known as porins. These protein channels allow the passive diffusion of small, hydrophilic molecules across the outer membrane. nih.govresearchgate.net Research has identified general diffusion porins, such as OmpF and OmpC in Escherichia coli, as significant pathways for aminoglycoside transport. researchgate.net
While it was once thought that the primary entry mechanism was solely through membrane disruption, studies have confirmed that aminoglycosides like gentamicin diffuse efficiently through porin channels. researchgate.net In vitro experiments using liposomes reconstituted with purified porins demonstrated that gentamicin can pass through these pores as rapidly as some sugars. The rate of permeation can vary between different porins; for instance, studies comparing gentamicin uptake through OmpF, OmpC, and the chitooligosaccharide-specific porin ChiP in E. coli revealed distinct transport rates.
| Porin Type (E. coli) | Gentamicin Permeation Rate (molecules/second) |
| OmpF | ~15 |
| OmpC | ~8 |
| ChiP | ~3 |
Data represents approximate values for a given concentration gradient. researchgate.net
This indicates that while membrane permeabilization is a key initial step, the passage through porin channels is a crucial part of the uptake mechanism that delivers the compound to its intracellular targets.
Specific Biomolecular Interaction Studies in Research Models
Once inside the cell, gentamicin exerts its primary antibacterial effect by interfering with protein synthesis through direct interaction with the bacterial ribosome. It also has significant interactions with receptors in eukaryotic cells, which are relevant in toxicological studies.
Interaction with Ribosomal Proteins (e.g., L6)
The primary target of gentamicin within the bacterial cell is the 30S ribosomal subunit, where it binds to the 16S rRNA and disrupts protein synthesis, leading to misreading of the mRNA code. elifesciences.org However, interactions with ribosomal proteins are also critical, particularly in the context of antibiotic resistance.
Research on gentamicin-resistant mutants of E. coli has highlighted the role of the ribosomal protein L6, a component of the 50S large subunit. nih.gov Alterations in the L6 protein have been shown to abolish the cooperative and multiclass binding characteristics of gentamicin to the ribosome. nih.gov In strains with an altered L6 protein, the large ribosomal subunits bind gentamicin with low affinity and high capacity, in contrast to the cooperative binding observed in susceptible strains. This demonstrates that while the primary binding site is on the 30S subunit, interactions with proteins on the 50S subunit, such as L6, can significantly influence the antibiotic's efficacy and the development of resistance.
| Ribosomal Component | Interaction with Gentamicin | Effect of Alteration |
| 16S rRNA (30S subunit) | Primary binding site, causes mRNA misreading. | N/A |
| Ribosomal Protein L6 (50S subunit) | Influences cooperative binding of gentamicin to the ribosome. | Abolishes cooperative binding, leading to resistance. |
Structural Biology Studies of Compound-Receptor Complexes (e.g., Megalin in in vitro models)
In eukaryotic systems, the cellular uptake of gentamicin, which is linked to its nephrotoxic and ototoxic side effects, is largely mediated by the multi-ligand endocytic receptor megalin. Structural biology studies, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy, have provided detailed insights into this interaction. nih.gov
These studies have solved the structure of the 10th complement-type repeat of human megalin in complex with gentamicin. nih.gov The findings reveal that gentamicin binds to megalin with low affinity, acting as a competitive inhibitor. The interaction relies on a common ligand binding motif, utilizing electrostatic interactions with negatively charged aspartate residues (Asp-1129, Asp-1131, and Asp-1133) and the indole (B1671886) side chain of a tryptophan residue (Trp-1126) within the megalin structure. nih.gov This detailed structural model of the gentamicin-megalin complex provides a molecular basis for understanding the cellular uptake that leads to toxicity and offers a foundation for designing antagonists to mitigate these effects. nih.gov
| Receptor | Binding Site Residues | Interaction Type | Significance |
| Megalin (10th CR domain) | Trp-1126, Asp-1129, Asp-1131, Asp-1133 | Low-affinity, competitive inhibition, primarily electrostatic. | Key mechanism for cellular uptake leading to nephrotoxicity and ototoxicity. |
Molecular and Biochemical Mechanisms of Resistance to Gentamicin B1 Acetate Salt in Research
Enzymatic Inactivation Mechanisms
The most prevalent mechanism of resistance to aminoglycosides, including gentamicin (B1671437), is the enzymatic modification of the antibiotic by a group of enzymes known as Aminoglycoside Modifying Enzymes (AMEs). nih.govnih.gov These enzymes catalyze chemical alterations to the gentamicin molecule, which in turn reduces its affinity for the bacterial ribosome, its primary target. creative-diagnostics.commdpi.com The genes encoding these enzymes are often located on mobile genetic elements like plasmids and transposons, facilitating their rapid dissemination among bacterial populations. mdpi.comnih.gov
Two major classes of AMEs that inactivate gentamicin are Aminoglycoside Acetyltransferases (AACs) and Aminoglycoside Phosphotransferases (APHs). nih.govnih.gov
Aminoglycoside Acetyltransferases (AACs): These enzymes catalyze the transfer of an acetyl group from acetyl-coenzyme A to an amino group on the gentamicin molecule. nih.govfrontiersin.org This acetylation alters the structure of the antibiotic, preventing its effective binding to the 16S rRNA within the 30S ribosomal subunit. creative-diagnostics.com The AAC(3) enzymes, for instance, were among the first to be identified as conferring resistance to gentamicin. mdpi.com The aac(3)-II gene is a well-studied example that produces an acetyltransferase enzyme capable of deactivating gentamicin. creative-diagnostics.com
Aminoglycoside Phosphotransferases (APHs): This class of enzymes inactivates gentamicin by transferring a phosphate (B84403) group from ATP to a hydroxyl group on the antibiotic. mdpi.comnih.gov This phosphorylation event also leads to a conformational change in the drug, hindering its interaction with the ribosomal target. researchgate.net For example, APH(3') enzymes are known to act on the 3'-hydroxyl group of gentamicin B1, reducing its antibacterial activity. acs.org
| Enzyme Class | Specific Enzyme Example | Mechanism of Action | Effect on Gentamicin | Genetic Basis Example |
|---|---|---|---|---|
| Aminoglycoside Acetyltransferases (AAC) | AAC(3)-I | Transfers an acetyl group to the 3-amino group of the 2-deoxystreptamine (B1221613) ring. drugbank.com | Inactivation of the antibiotic, preventing ribosomal binding. creative-diagnostics.com | aacC1 gene drugbank.com |
| Aminoglycoside Phosphotransferases (APH) | APH(3')-VIa | Transfers a phosphate group to the 3'-hydroxyl group of the aminoglycoside. nih.gov | Steric hindrance preventing the drug from binding to its ribosomal target. researchgate.net | aph(3')-VIa gene nih.gov |
Research into gentamicin resistance often involves the characterization of the expression of AME-encoding genes and the activity of the resulting enzymes. Studies have shown a direct correlation between the presence of genes like ant(2")-Ia and aac(6')-Ib3 and resistance to gentamicin in clinical isolates of Pseudomonas aeruginosa. nih.gov Deletion of these genes from resistant strains has been shown to significantly reduce the minimum inhibitory concentrations (MICs) of gentamicin, in some cases rendering the bacteria susceptible to the antibiotic. nih.gov Conversely, introducing these genes into susceptible strains increases their MICs, confirming the role of these enzymes in conferring resistance. nih.gov The expression of these resistance genes can be influenced by various factors, including the presence of inducers and the genetic context, such as their location on high-copy plasmids.
Target Modification and Gene Mutation Studies
Alterations in the bacterial ribosome, the target of gentamicin, represent another significant mechanism of resistance. These modifications typically arise from mutations in the genes encoding ribosomal RNA (rRNA) or ribosomal proteins, which reduce the binding affinity of gentamicin to the ribosome. creative-diagnostics.com
Gentamicin binds to a specific site on the 16S rRNA, a component of the 30S ribosomal subunit, thereby interfering with protein synthesis. creative-diagnostics.comoup.com Mutations within the gene encoding 16S rRNA, known as the rrs gene, can alter the structure of this binding site, leading to decreased affinity for gentamicin and subsequent resistance. creative-diagnostics.com For example, an A1408G mutation in the 16S rRNA has been shown to confer high-level resistance to gentamicin. nih.gov Similarly, a U1406A mutation can result in moderate resistance to gentamicin C. nih.gov These mutations are a critical area of study for understanding the structural basis of gentamicin-ribosome interactions.
Mutations in the genes encoding ribosomal proteins can also contribute to gentamicin resistance. The rpsL gene, which encodes the ribosomal protein S12, is a well-documented example. nih.govresearchgate.net Alterations in the S12 protein can induce conformational changes in the ribosome that weaken the binding of gentamicin, although this is a less common mechanism of high-level resistance compared to enzymatic modification. creative-diagnostics.com Research has identified specific mutations in the rpsL gene, such as those at codon 88, that confer resistance to aminoglycosides. nih.gov
| Target Molecule | Gene | Type of Mutation | Effect on Gentamicin Binding | Resulting Phenotype |
|---|---|---|---|---|
| 16S Ribosomal RNA | rrs | A1408G substitution nih.gov | Significantly reduces binding affinity. creative-diagnostics.com | High-level resistance to gentamicin. nih.gov |
| 16S Ribosomal RNA | rrs | U1406A substitution nih.gov | Moderately reduces binding affinity. | Moderate resistance to gentamicin C. nih.gov |
| Ribosomal Protein S12 | rpsL | Mutations at codon 88 (e.g., K88R, K88E) nih.gov | Alters ribosomal structure, indirectly affecting antibiotic binding. creative-diagnostics.com | Resistance to certain aminoglycosides. nih.gov |
Efflux Pump Mechanisms and Transport Research
Efflux pumps are membrane proteins that actively transport a wide range of substances, including antibiotics, out of the bacterial cell. nih.govfrontiersin.org Overexpression of these pumps can lead to reduced intracellular concentrations of gentamicin, thereby contributing to resistance. researchgate.net This mechanism is a significant factor in the intrinsic and acquired resistance of many pathogenic bacteria.
Several families of efflux pumps have been implicated in gentamicin resistance, including the Resistance-Nodulation-Division (RND) family. nih.gov In organisms like Acinetobacter baumannii, the AdeABC and AdeIJK efflux pumps have been shown to contribute to resistance against multiple antibiotics, including gentamicin. nih.gov Research in this area focuses on identifying and characterizing these pumps, understanding their regulation, and exploring the potential of efflux pump inhibitors to restore gentamicin susceptibility. researchgate.netnih.gov The study of transport mechanisms reveals that these pumps often have broad substrate specificity, contributing to multidrug resistance phenotypes. researchgate.net
| Efflux Pump System | Bacterial Species Example | Mechanism of Action | Contribution to Resistance |
|---|---|---|---|
| AdeABC | Acinetobacter baumannii | Belongs to the RND family; actively transports antibiotics out of the cell. nih.gov | Contributes to intrinsic and acquired resistance to gentamicin and other drugs. nih.gov |
| AdeIJK | Acinetobacter baumannii | An RND-type efflux pump that can extrude a variety of antimicrobial agents. nih.gov | Provides resistance to gentamicin, among other antibiotics. nih.gov |
Adaptive and Synergistic Resistance Mechanisms in Research Models (e.g., Biofilm Formation at a Molecular Level)
In research settings, bacteria exhibit sophisticated adaptive and synergistic resistance mechanisms against aminoglycosides like Gentamicin B1 Acetate (B1210297) Salt. These mechanisms often involve complex, community-level behaviors and transient physiological changes rather than permanent genetic mutations. Among the most significant of these is the formation of biofilms, which provides a powerful, multi-faceted defense against antimicrobial agents.
Adaptive resistance is a temporary and reversible form of resistance that can emerge in bacteria following initial exposure to an aminoglycoside. nih.gov Studies on Pseudomonas aeruginosa have shown that this phenomenon can develop within one to two hours of antibiotic exposure and subsides several hours after the drug is removed. nih.gov The degree and duration of this adaptive resistance are often correlated with the initial concentration of the aminoglycoside. nih.gov This type of resistance is particularly challenging as it is not detected by standard susceptibility tests and can lead to the failure of antimicrobial therapy. The development of adaptive resistance has been linked to various molecular processes, including epigenetic inheritance, the activity of efflux pumps, and, most notably, the formation of biofilms. nih.gov
Biofilm formation is a key strategy for adaptive and synergistic resistance. creative-diagnostics.com Biofilms are structured communities of bacterial cells enclosed in a self-produced extracellular polymeric substance (EPS) matrix. liabjournal.com This matrix, composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA), acts as a physical barrier, preventing or slowing the penetration of gentamicin to the bacterial cells within the biofilm's deeper layers. creative-diagnostics.commdpi.com Research has demonstrated that bacteria within a biofilm can exhibit resistance levels 10 to 1,000 times higher than their free-floating, planktonic counterparts. mdpi.com
At the molecular level, several mechanisms contribute to the high resistance of biofilms to gentamicin:
The Extracellular Polymeric Substance (EPS) Matrix: The dense, charged nature of the EPS matrix can sequester antibiotic molecules, preventing them from reaching their cellular targets. creative-diagnostics.com Extracellular DNA within the matrix can also contribute to resistance by chelating cations like Mg2+, which in turn triggers resistance-related genetic pathways in bacteria such as Pseudomonas aeruginosa. cabidigitallibrary.org
Altered Microenvironment: The interior of a biofilm is characterized by gradients of nutrients, oxygen, and pH. mdpi.com In the deeper, oxygen-depleted (hypoxic) layers, bacteria enter a slower-growing or dormant metabolic state. nih.gov Since aminoglycosides like gentamicin primarily target metabolically active cells by disrupting protein synthesis, these dormant "persister" cells are less susceptible to the antibiotic's action. creative-diagnostics.comnih.gov
Horizontal Gene Transfer (HGT): The high density of cells within a biofilm creates an ideal environment for the exchange of genetic material through HGT. nih.govnih.gov This facilitates the rapid spread of resistance genes, such as those encoding aminoglycoside-modifying enzymes (AMEs), among the biofilm population. creative-diagnostics.comnih.gov Plasmids containing resistance genes can be transferred efficiently between bacterial cells in this close-contact environment. nih.gov
Gene Expression and Regulation: Exposure to sub-inhibitory concentrations of gentamicin has been shown to induce the expression of specific genes involved in biofilm formation. In Enterococcus faecalis, for instance, gentamicin can induce the expression of the efaA gene, which plays a significant role in biofilm development. nih.gov Furthermore, complex regulatory networks, including quorum sensing (QS), are crucial for biofilm formation and maintenance. researchgate.net QS systems allow bacteria to coordinate gene expression based on population density, and inhibiting these systems can reduce biofilm formation and virulence. researchgate.net
Efflux Pumps: Multidrug efflux pumps are membrane proteins that can actively transport antibiotics out of the bacterial cell. The overexpression of certain efflux pumps has been observed in biofilm populations, contributing to reduced intracellular concentrations of antimicrobial agents. neliti.com In P. aeruginosa biofilms, the upregulation of efflux pumps like MexAB-OprM has been reported in response to antibiotic exposure. neliti.com
The table below summarizes key molecular components and pathways involved in biofilm-mediated resistance to gentamicin, as identified in various research models.
| Molecular Component/Pathway | Function in Resistance | Associated Bacterial Species (in Research Models) |
| Extracellular Polymeric Substance (EPS) Matrix | Acts as a physical barrier, sequestering gentamicin and preventing its penetration into the biofilm. creative-diagnostics.comliabjournal.com | Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus creative-diagnostics.comcabidigitallibrary.orgnih.gov |
| Extracellular DNA (eDNA) | A component of the EPS matrix that can trigger resistance pathways by chelating cations. cabidigitallibrary.org | Pseudomonas aeruginosa, Salmonella enterica cabidigitallibrary.org |
| Quorum Sensing (QS) Systems (e.g., las, rhl) | Regulate the expression of genes involved in biofilm formation and virulence factor production. researchgate.net | Pseudomonas aeruginosa researchgate.net |
| Efflux Pumps (e.g., MexAB-OprM) | Actively transport gentamicin out of the bacterial cell, reducing its intracellular concentration. neliti.com | Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae neliti.com |
| efaA Gene | Expression is induced by gentamicin; plays a role in biofilm formation. nih.gov | Enterococcus faecalis nih.gov |
| Persister Cells | Metabolically dormant cells within the biofilm that are not susceptible to antibiotics targeting active processes like protein synthesis. creative-diagnostics.comnih.gov | General biofilm characteristic creative-diagnostics.com |
Synergistic resistance within a biofilm arises from the collective action of these diverse mechanisms. cabidigitallibrary.org For example, enzymes like β-lactamases can become trapped within the EPS matrix, where they can deactivate β-lactam antibiotics, thereby protecting not only the producer cells but also other non-producing cells within the biofilm community. cabidigitallibrary.org This community-level protection highlights the synergistic nature of biofilm resistance, where the whole is more resistant than the sum of its individual cellular parts.
Advanced Analytical and Structural Elucidation Methodologies in Research
Chromatographic Techniques for Research Analysis of Gentamicin (B1671437) B1 Acetate (B1210297) Salt
Chromatography is a cornerstone for the separation of gentamicin components, enabling the isolation and quantification of Gentamicin B1 from a complex mixture.
High-Performance Liquid Chromatography (HPLC) methods are fundamental in determining the purity of gentamicin sulfate (B86663), including its B1 component. nih.gov However, the inherent weak UV chromophore of gentamicin necessitates alternative detection methods for low-level impurities. nih.govijpbs.com To overcome this, researchers have developed and validated reversed-phase HPLC (RP-HPLC) methods coupled with detectors like the Charged Aerosol Detector (CAD). nih.gov These methods can effectively separate all gentamicin analogues and related substances without the need for pre- or post-column derivatization. nih.gov For instance, a validated RP-HPLC-CAD method utilized a short pentafluorophenyl column with an ion-pair gradient mobile phase to achieve high sensitivity. nih.gov
Another approach involves derivatization to create a fluorophore, allowing for detection. researchtrend.net High-Performance Thin-Layer Chromatography (HPTLC) methods have been developed and validated for estimating gentamicin in various samples, demonstrating good linearity and precision. researchtrend.net
Method validation according to International Conference on Harmonisation (ICH) guidelines ensures the reliability of these HPLC techniques for routine quality control and research. researchtrend.net Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchtrend.net
Table 1: HPLC Method Parameters for Gentamicin Analysis
| Parameter | HPLC-CAD | HPTLC-Fluorophore Generation |
|---|---|---|
| Column | 5cm x 4.6mm pentafluorophenyl | Pre-coated aluminum plates with silica (B1680970) gel 60 F254 |
| Mobile Phase | Gradient of (A) heptafluorobutyric acid:water:acetonitrile (0.025:95:5, v/v/v) and (B) trifluoroacetic acid:water:acetonitrile (1:95:5, v/v/v) | Chloroform, methanol, and 25% ammonia (B1221849) solution |
| Detection | Charged Aerosol Detector (CAD) | Fluorimetric detection at 436 nm |
| Linearity (r²) | Not specified | 0.9996 |
| Concentration Range | Not specified | 60-200 ng/band |
| Application | Purity analysis in pharmaceutical cream | Estimation in bulk drug, dosage forms, and plasma |
Ultra-Performance Liquid Chromatography (UPLC) offers enhanced resolution and speed for separating the complex components of gentamicin, including Gentamicin B1. lcms.czwaters.com UPLC systems, when coupled with a mass detector like the ACQUITY QDa, can separate the five major gentamicin components (C1, C1a, C2, C2a, and C2b) and numerous minor components and impurities, such as A, B, B1, and X2, within a relatively short run time. lcms.czwaters.comwaters.com This is particularly advantageous as gentamicin is a mixture of structurally similar, water-soluble, and stable compounds that lack UV-absorbing chromophores, making traditional HPLC challenging. lcms.czwaters.com
A developed 35-minute UPLC method with mass detection allows for both qualitative and quantitative analysis of gentamicin sulfate and its related impurities. lcms.czwaters.com This approach avoids the need for derivatization, which is often required for detection with UV-based methods. waters.com The reproducibility of such methods is high, with the relative standard deviation (%RSD) for major components and impurities being less than 5%. lcms.czwaters.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformation Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural analysis of complex molecules like Gentamicin B1 Acetate Salt. It provides detailed information about the atomic-level structure, enabling researchers to confirm the identity of the compound and study its three-dimensional shape, or conformation, in solution.
NMR for Distinguishing Gentamicin B1 from Closely Related Compounds (e.g., G418) in Research Samples
Gentamicin B1 and G418 (also known as Geneticin) are structurally very similar, sharing the same molecular formula and mass. biorxiv.orgbiorxiv.org They differ only in the positions of an amino (-NH2) and a hydroxyl (-OH) group on the purpuroseamine ring (ring I). biorxiv.orgbiorxiv.org This subtle difference has significant implications for their biological activity. vulcanchem.com A critical challenge in gentamicin research has been the misidentification of commercial samples, where G418 was incorrectly labeled as Gentamicin B1. biorxiv.orgresearchgate.net
NMR spectroscopy has been pivotal in resolving this ambiguity. biorxiv.org Specifically, 13C NMR is highly effective in distinguishing between these two compounds. The key is the chemical shifts of the C-2′ and C-6′ carbons. biorxiv.org In Gentamicin B1, the C-2′ carbon is bonded to a hydroxyl group, and the C-6′ carbon is bonded to an amino group. Conversely, in G418, the C-2′ carbon has an amino group, and the C-6′ carbon has a hydroxyl group. vulcanchem.com
These differences in the chemical environment lead to distinct resonance signals in the 13C NMR spectrum. For Gentamicin B1, the C-2′ carbon (with the -OH group) resonates at approximately 72.4 ppm, while the C-6′ carbon (with the -NH2 group) appears at around 47.8 ppm. biorxiv.org In contrast, for G418, the C-2′ carbon (with the -NH2 group) has a chemical shift of about 56.2 ppm, and the C-6′ carbon (with the -OH group) is found at approximately 66.2 ppm. biorxiv.orgvulcanchem.com One-dimensional (1D) and two-dimensional (2D) NMR analyses, including 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) experiments, have been used to further confirm these assignments. biorxiv.orgbiorxiv.org
Table 1: Comparative 13C NMR Chemical Shifts (δ) for Distinguishing Gentamicin B1 and G418
| Carbon Position | Functional Group (Gentamicin B1) | Chemical Shift (ppm) - Gentamicin B1 | Functional Group (G418) | Chemical Shift (ppm) - G418 |
| C-2′ | -OH | 72.4 biorxiv.org | -NH2 | 56.2 biorxiv.orgvulcanchem.com |
| C-6′ | -NH2 | 47.8 biorxiv.org | -OH | 66.2 biorxiv.orgvulcanchem.com |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.
Conformational Analysis of this compound and its Derivatives
The three-dimensional conformation of aminoglycosides like Gentamicin B1 is crucial for their interaction with biological targets, such as the bacterial ribosome. vulcanchem.com NMR spectroscopy is a powerful technique for studying these conformations in solution.
The conformation of the purpuroseamine ring (ring I) and the orientation of its side chains are of particular interest. For this compound, NMR studies have shown that ring I predominantly adopts a 4C1 conformation, which is a chair-like shape. nih.gov This is indicated by the coupling constants observed in the 1H NMR spectrum, such as a 3JH4'ax,H5' of approximately 11.8 to 12.3 Hz. nih.gov
The conformation of the exocyclic side chain at C-6' is also a key determinant of activity. The rotation around the C5'-C6' bond can be described by three staggered conformations: gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg). nih.gov For Gentamicin B1, which has a 6'R-configuration, the gt conformation is predominantly populated. acs.org In this arrangement, the 6'-amino group is positioned gauche to the ring oxygen (O5') and trans to C4'. nih.govacs.org This conformational preference is influenced by the presence of the C4'-O bond, which destabilizes the gg conformation that is seen in other gentamicin derivatives like Gentamicin C2. nih.govacs.org
Other Advanced Spectroscopic and Biophysical Techniques for Research Applications
While NMR is a cornerstone for structural elucidation, other advanced techniques are also employed in the research of this compound.
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of Gentamicin B1. nih.gov Tandem mass spectrometry (MS/MS) helps in identifying impurities and related substances by analyzing fragmentation patterns. researchgate.net Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful method for separating and identifying components in complex gentamicin mixtures. researchgate.netmdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation, purification, and quantification of gentamicin components. lcms.czvedomostincesmp.ru Due to the lack of a strong UV-absorbing chromophore in aminoglycosides, detection methods such as pulsed amperometric detection (PAD) or evaporative light scattering detection (ELSD) are often employed. lcms.czpragolab.cz Ion-pairing reversed-phase HPLC is a common technique for separating these highly polar compounds. lcms.czpragolab.cz
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly sensitive and specific method for detecting and quantifying gentamicin in various samples. creative-diagnostics.com It is particularly useful for determining drug concentrations in biological fluids or for quality control purposes. creative-diagnostics.com
Molecular Dynamics (MD) Simulations: While a computational rather than a spectroscopic technique, MD simulations are used in conjunction with experimental data to model the dynamic behavior and interactions of Gentamicin B1 with its biological targets, such as the ribosomal RNA. pnas.org
Applications of Gentamicin B1 Acetate Salt As a Research Tool and Model Compound
Utilization in In Vitro Microbiological Studies
In vitro studies are foundational to understanding the efficacy and limitations of antimicrobial agents. Gentamicin (B1671437) B1 acetate (B1210297) salt is employed in these laboratory-based assays to explore the intricacies of bacterial resistance and the molecular basis of its antibacterial action.
Gentamicin B1 acetate salt is a critical tool for investigating the mechanisms by which bacteria develop resistance to aminoglycoside antibiotics. In laboratory settings, researchers use the compound to challenge bacterial strains and select for resistant mutants, allowing for the characterization of genetic and biochemical changes.
Key resistance mechanisms studied using Gentamicin B1 include:
Enzymatic Modification: The most common form of resistance involves aminoglycoside-modifying enzymes (AMEs) that alter the antibiotic's structure, preventing it from binding to its ribosomal target. nih.gov Research has shown that the activity of Gentamicin B1 is particularly affected by certain AMEs. For instance, its efficacy against Pseudomonas aeruginosa can be diminished by an aminoglycoside phosphotransferase (APH) that acts on the 3'-hydroxy group of the molecule. nih.gov Studies also utilize strains of E. coli engineered to express specific aminoglycoside acetyltransferases (AACs) to test the susceptibility of Gentamicin B1 to these enzymes. nih.gov
Target Site Alteration: Mutations in the bacterial ribosome, specifically in the 16S rRNA component of the 30S subunit, can reduce the binding affinity of Gentamicin B1. creative-diagnostics.com Laboratory studies often involve sequencing the rrs gene (which codes for 16S rRNA) in resistant isolates to identify mutations that confer resistance. creative-diagnostics.com
Efflux Pumps: Some bacteria develop resistance by actively pumping the antibiotic out of the cell. creative-diagnostics.com The role of systems like the AcrAB-TolC efflux pump in Gram-negative bacteria can be assessed by comparing the susceptibility of wild-type strains to that of strains with deleted or overexpressed efflux pump genes. creative-diagnostics.com
Table 1: Research Findings on Gentamicin B1 and Bacterial Resistance
| Resistance Mechanism | Finding/Application | Bacterial Model(s) | Citation(s) |
| Enzymatic Modification | Reduced activity observed due to aminoglycoside phosphotransferase (APH) acting on the 3'-hydroxy group. | Pseudomonas aeruginosa | nih.gov |
| Enzymatic Modification | Used to screen for activity against strains expressing aminoglycoside acetyltransferases (AMEs). | Escherichia coli | nih.gov |
| Target Site Alteration | General mechanism involves mutations in the 16S rRNA gene (rrs) that impair antibiotic binding. | General | creative-diagnostics.com |
| Efflux Pumps | Reduced susceptibility can be linked to the activity of multidrug efflux pumps. | General Gram-negative | creative-diagnostics.com |
This compound is used in cellular and sub-cellular models to dissect its precise mechanism of action. Its primary antibacterial effect stems from its ability to irreversibly bind to the A site on helix 44 of the 16S rRNA within the bacterial 30S ribosomal subunit. vulcanchem.comnih.govdrugbank.com This interaction disrupts protein synthesis through two main processes: inducing the misreading of the mRNA codon and causing premature termination of translation. creative-diagnostics.comvulcanchem.com The result is the production of truncated or nonfunctional proteins, which is lethal to the bacterium. vulcanchem.com
Structural studies have highlighted the importance of specific chemical groups on the Gentamicin B1 molecule for its activity. Nuclear magnetic resonance (NMR) and other analyses have shown that the C-2′ hydroxyl and C-6′ amino groups are critical for high-affinity binding to the ribosome. vulcanchem.com The acetate salt form enhances the aqueous solubility of the compound, making it easier to use in these experimental models compared to its free base form. vulcanchem.com
Table 2: Minimum Inhibitory Concentration (MIC) of Gentamicin B1 Against Select Pathogens
| Pathogen | MIC (µg/mL) | Citation(s) |
| Pseudomonas aeruginosa | 2–4 | vulcanchem.com |
| Escherichia coli | 1–2 | vulcanchem.com |
| Klebsiella pneumoniae | 4–8 | vulcanchem.com |
Role in Cell-Free Translation Assays for Ribosomal Studies
Cell-free translation assays are powerful in vitro systems that reconstruct the process of protein synthesis outside of a living cell. These assays are instrumental in studying the direct interaction between antibiotics and the ribosome. Gentamicin B1 has been a subject of such studies to precisely quantify its inhibitory effect on protein synthesis. nih.govacs.org
A significant finding from this line of research was the clarification of its activity regarding nonsense mutations. Previously, a commercial sample labeled as "Gentamicin B1" was reported to have potent activity in promoting the read-through of premature termination codons (PTCs), a potentially therapeutic effect. nih.govbiorxiv.org However, subsequent, more rigorous studies using purified, synthetic this compound and advanced NMR analysis revealed that the original sample was misidentified and was, in fact, the structurally similar aminoglycoside G418 (Geneticin). biorxiv.orgbiorxiv.org Further experiments using cell-free translation assays confirmed that pure Gentamicin B1 shows no significant PTC read-through activity, unlike G418. biorxiv.orgbiorxiv.org This crucial discovery underscores the importance of using well-characterized compounds in research and defines a key functional difference between Gentamicin B1 and G418.
Application in Molecular Biology as a Selective Agent (e.g., comparisons with Geneticin/G418)
In molecular biology, selective agents are used to isolate cells that have been successfully genetically modified. While Gentamicin B1 is structurally similar to G418 (Geneticin), their applications in this context are distinct. wikipedia.org
G418 is widely used as a selective agent in laboratory research to select for eukaryotic cells (e.g., mammalian cells) that have been successfully transfected with a plasmid carrying the neomycin resistance gene (neo). wikipedia.orgagscientific.com This gene codes for an aminoglycoside 3'-phosphotransferase (APT 3' II), which inactivates G418, allowing the modified cells to survive in a culture medium containing the antibiotic. wikipedia.org
Gentamicin B1, by contrast, is not typically used for this purpose in eukaryotic cell culture. The critical research that distinguished pure Gentamicin B1 from G418 highlighted their different functional profiles. biorxiv.orgbiorxiv.org While G418 is effective for selecting genetically engineered cells due to the specific resistance conferred by the neo gene, Gentamicin B1's primary research application remains as a model antibacterial compound for studying bacterial ribosomes and resistance. wikipedia.orgsigmaaldrich.com The misidentification case served to reinforce G418's role as the preferred selective agent and clarified that Gentamicin B1 lacks the specific properties that would make it an effective substitute in these molecular biology applications. nih.govbiorxiv.org
Table 3: Comparison of Gentamicin B1 and G418 as Research Tools
| Feature | This compound | G418 (Geneticin) | Citation(s) |
| Primary Application | Model compound for antibacterial and ribosomal studies | Selective agent for genetically modified cells | biorxiv.orgwikipedia.orgsigmaaldrich.com |
| Structure | Structurally similar aminoglycoside | Structurally similar aminoglycoside | wikipedia.org |
| PTC Read-through Activity | No significant activity | Demonstrates activity | biorxiv.orgbiorxiv.org |
| Resistance Gene for Selection | Not typically used for selection | neo gene (aminoglycoside 3'-phosphotransferase) | wikipedia.org |
Research into Combinatorial Approaches with Other Chemical Entities in Model Systems
To enhance antimicrobial efficacy and combat resistance, researchers investigate the effects of using Gentamicin B1 in combination with other chemical compounds. These studies, often performed in in vitro and in vivo model systems, explore synergistic interactions where the combined effect of the two agents is greater than the sum of their individual effects.
Examples of such research include:
Combination with Beta-Lactams: The synergistic activity of aminoglycosides like gentamicin with beta-lactam antibiotics is a well-established principle. drugbank.com This combination is often studied in models of severe infections, where the beta-lactam's disruption of the cell wall is thought to enhance the uptake of the aminoglycoside.
Combination with Other Antibiotic Classes: In vivo studies in animal models have explored the efficacy of local, sustained-release depots containing both gentamicin and clindamycin. nih.gov This approach was investigated for treating complex infections like implant-associated osteomyelitis, with in vitro data suggesting the combination is synergistic against pathogens like Staphylococcus aureus. nih.gov
Combination with Non-Antibiotic Compounds: Research has demonstrated synergistic antifungal activity when Gentamicin B1 is combined with the antifungal agent amphotericin B against Candida albicans. vulcanchem.com This synergy is proposed to result from enhanced membrane permeability and the induction of oxidative stress in the fungal cells. vulcanchem.com
These combinatorial studies are vital for developing novel therapeutic strategies and provide a deeper understanding of the complex interactions between different antimicrobial agents and microbial pathogens in controlled research environments.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Gentamicin B1 Acetate Salt
Correlations between Structural Modifications and Molecular Target Binding Affinity
The binding affinity of Gentamicin (B1671437) B1 and other aminoglycosides to their molecular targets is intricately linked to their specific structural features. The primary target for the antibacterial activity of aminoglycosides is the decoding A site on the 16S rRNA of the small subunit of the bacterial ribosome. nih.gov However, off-target binding to human ribosomal RNA, particularly in the mitochondria, is associated with side effects like ototoxicity. nih.gov
Key structural elements influencing binding affinity include:
The Purpuroseamine Ring (Ring I): Modifications on this ring are critical for activity. The substituents at the 2', 3', 4', and 5' positions are considered essential. mdpi.com The presence and position of amino and hydroxyl groups on this ring significantly impact binding. For instance, the location of the amino group at the 6'-position is far more critical for antiribosomal activity than at the 2'-position. acs.orguzh.ch Specifically, the 6'-amino group is crucial for potent antibacterial activity. acs.org
The Garosamine (B1245194) Ring (Ring III): While the garosamine and 2-deoxystreptamine (B1221613) units are identical across various gentamicin structures, the fine-tuning of activity is primarily achieved through modifications on the purpuroseamine ring. mdpi.com
A notable study that was later retracted highlighted the supposed high potency of Gentamicin B1 in nonsense mutation suppression, attributing it to the specific configuration of its purpuroseamine ring (Ring I). nih.gov However, it was later discovered that the compound studied was, in fact, the closely related aminoglycoside G418. pnas.org Subsequent research clarified that authentic Gentamicin B1 lacks significant premature termination codon (PTC) readthrough activity. biorxiv.org This underscores the profound impact of subtle structural differences, as Gentamicin B1 and G418 differ only in the positions of the amino and hydroxyl groups at the C-2' and C-6' positions. biorxiv.orgbiorxiv.org
Studies have also explored the interaction of gentamicin with other proteins, such as megalin, a receptor implicated in the cellular uptake of aminoglycosides and subsequent nephrotoxicity and ototoxicity. preprints.orgresearchgate.net Docking studies have identified key amino acid residues, particularly aspartic acids, that form crucial electrostatic interactions with aminoglycosides. preprints.org
Influence of Chemical Structure on Biochemical Activity in Research Assays
The chemical structure of Gentamicin B1 directly dictates its performance in various biochemical assays, revealing the nuanced relationship between its functional groups and biological effects.
| Fungus | Gentamicin B1 MIC (µg/mL) |
| Fusarium solani | 0.4 |
| Microsporum gypseum | 3.1 |
| Trichophyton gypseum | 25 |
Table 1: In vitro antifungal activity of Gentamicin B1 against selected fungi. Data sourced from mdpi.com.
Conversely, in the context of nonsense mutation suppression, research has shown that Gentamicin B1 exhibits no significant PTC readthrough activity. biorxiv.org This was a critical finding that corrected an earlier, retracted report. nih.govpnas.org In cell-free translation assays and experiments using cancer cell lines with specific nonsense mutations, authentic Gentamicin B1 failed to induce the readthrough that was observed with G418. biorxiv.org This stark difference in activity, stemming from a minor positional isomerism, highlights the extreme specificity required for interaction with the eukaryotic ribosome to promote readthrough.
The antibacterial activity of gentamicin is attributed to its ability to bind to the bacterial ribosome and inhibit protein synthesis. hres.cawikipedia.org The structural features of Ring I are paramount in this interaction. The presence of a basic nitrogen at the 6'-position is significantly more important for antiribosomal activity than one at the 2'-position. uzh.ch The methylation pattern at C6' and N6' on the purpuroseamine ring also has a discernible, though less dramatic, influence on activity against bacterial ribosomes. acs.org
Computational Chemistry and In Silico Modeling for Gentamicin B1 Research
Computational chemistry and in silico modeling have become indispensable tools for investigating the structure-function relationships of molecules like Gentamicin B1. bbau.ac.in These methods provide insights at an atomic level, helping to rationalize experimental findings and guide the design of new compounds. biorxiv.org
Protein Docking and Simulation Studies
Protein docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor). bbau.ac.in For gentamicin research, docking studies have been employed to understand its interaction with various biological targets.
Ribosomal Binding: Molecular dynamics simulations have been used to explore the interaction of aminoglycosides with the ribosomal A site. nih.gov These simulations can reveal how specific functional groups, like the 6' methyl group on Ring I of Gentamicin B1, contribute to stabilizing particular conformations of the rRNA, which can favor either elongation (protein synthesis) or termination. nih.gov Although an early study linking Gentamicin B1 to potent PTC readthrough was retracted, the computational approach demonstrated the importance of Ring I in establishing a specific ribosome configuration. nih.govpnas.org
Binding to Other Proteins: Docking studies have also been applied to understand the interaction of gentamicin with proteins like the aminoglycoside 2'-N-acetyltransferase (AAC2'), a bacterial resistance enzyme, and megalin, a human receptor involved in aminoglycoside-induced toxicity. preprints.orgmdpi.com For instance, docking of gentamicin to AAC2' helped create a pharmacophore template for screening other potential inhibitors. mdpi.com In studies with megalin, docking simulations identified key electrostatic interactions, primarily involving aspartic acid residues, that are crucial for binding affinity. preprints.org
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Staphylococcus aureus C0673 | -122.78 | Not Specified | jpionline.org |
| Aminoglycoside 2'-N-acetyltransferase (AAC2') | -6.036 | Asp40, Glu82, Asp179, Trp189 | mdpi.com |
| Megalin (10th CR domain) | Favorable ΔGb | Thr1130, Asn1132, Glu1140 | preprints.org |
Table 2: Representative protein docking results for gentamicin. Note: Scores and methods may vary between studies.
Pharmacophore Modeling for Compound Design
Pharmacophore modeling is a powerful ligand-based or structure-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) required for biological activity. creative-biolabs.com
A pharmacophore model can be generated from the structure of a target protein's binding site or by aligning a set of active molecules. creative-biolabs.com In the context of gentamicin research, a pharmacophore model derived from the binding pose of gentamicin with the AAC2' enzyme was used to virtually screen a library of phyto-actives for potential new inhibitors. mdpi.com This approach allows for the rapid identification of novel molecular scaffolds that could be developed into new therapeutics. bbau.ac.in
Furthermore, the discovery of a new pharmacophore feature, a 7'-hydroxyl group, in related aminoglycosides has led to the design of novel compounds with enhanced specificity for the eukaryotic ribosome and superior nonsense mutation suppression activity compared to gentamicin. researchgate.net This demonstrates the power of pharmacophore modeling in guiding the rational design of new compounds with improved therapeutic properties. researchgate.net
Future Directions in Gentamicin B1 Acetate Salt Research
Emerging Research Areas in Biosynthesis and Synthetic Biology
The biosynthesis of gentamicin (B1671437) in Micromonospora purpurea is a complex process yielding a mixture of related compounds, including the major C-components and minor components like Gentamicin B1. bohrium.comnih.gov Future research is increasingly focused on manipulating these biosynthetic pathways to optimize the production of desired molecules and generate novel derivatives.
Combinatorial Biosynthesis and Mutasynthesis: Synthetic biology offers powerful tools to re-engineer the gentamicin biosynthetic gene cluster. anr.fr By combining genes from different aminoglycoside pathways (combinatorial biosynthesis) or feeding chemically synthesized analogs to mutant strains blocked in their natural pathway (mutasynthesis), researchers aim to create "unnatural" natural products. anr.fr These approaches could lead to new aminoglycoside structures with improved properties. For instance, research has shown that disrupting specific genes, such as genB1 and genB2, can lead to strains that produce high yields of intermediate metabolites like G418, demonstrating the feasibility of targeted genetic manipulation. nih.gov A key goal is to generate analogs that can circumvent the enzymatic modifications conferred by resistance genes. researchgate.net
Metabolic and Strain Engineering: Future efforts will likely leverage systems biology and metabolic engineering to fully understand and optimize the production pathways in M. purpurea. bohrium.com Research has already demonstrated that manipulating the expression of biosynthetic genes can switch the major products of fermentation. nih.gov The elucidation of previously hidden biosynthetic routes to Gentamicin B has revealed that production is limited by factors like the substrate specificity of certain enzymes and the weak expression of others. nih.gov By overcoming these bottlenecks through genetic engineering, it may become possible to develop strains that produce Gentamicin B or other valuable minor components as their primary product, providing a cost-effective source for further research and development. nih.govresearchgate.net
A summary of key genes and strategies in this area is presented below.
| Research Strategy | Target/Tool | Desired Outcome | Reference |
| Mutasynthesis | Strains blocked in intermediate biosynthesis | Generation of novel aminoglycoside analogs | anr.fr |
| Combinatorial Biosynthesis | Mixing genes from different biosynthetic clusters | Creation of hybrid aminoglycosides with new activities | bohrium.comanr.fr |
| Gene Disruption | genB1, genB2 | High-yield production of intermediate G418 | nih.gov |
| Pathway Engineering | Overcoming enzymatic bottlenecks (e.g., glycosyltransferases) | Increased production of minor components like Gentamicin B | nih.gov |
| Metabolic Engineering | Optimization of fermentation conditions and pathways | Increased overall gentamicin titers and specific congeners | bohrium.comresearchgate.net |
Novel Targets and Pathways in Molecular Interaction Research
While the primary target of gentamicin is the bacterial ribosome, research is uncovering more nuanced interactions and entirely new applications for specific components like Gentamicin B1.
Beyond the Canonical Ribosomal Target: Gentamicin's main mechanism involves binding to the A-site of the 16S rRNA within the 30S ribosomal subunit, causing mistranslation of proteins and eventual bacterial death. wikipedia.orgnih.govcreative-diagnostics.com However, evidence also points to a secondary binding site on helix 69 of the 23S rRNA in the 50S subunit, which may interfere with ribosome recycling. drugbank.comnih.gov Future research will continue to explore the full range of interactions within the ribosome and how different congeners might exploit these sites differently.
Nonsense Mutation Suppression: A significant and promising area of research is the use of Gentamicin B1 to treat genetic diseases caused by nonsense mutations. These mutations introduce a premature termination codon (PTC) into mRNA, leading to the production of a truncated, non-functional protein. nih.gov Gentamicin B1 has been shown to be a potent inducer of "readthrough," a process where the ribosome ignores the PTC and incorporates an amino acid, allowing for the synthesis of a full-length, potentially functional protein. nih.govresearchgate.net Notably, the major components of pharmaceutical gentamicin lack significant readthrough activity, and can even suppress the potent effects of Gentamicin B1. nih.govresearchgate.net This has spurred research into using purified Gentamicin B1 as a potential therapeutic agent for genetic disorders such as Duchenne muscular dystrophy and certain cancers. nih.govpnas.org Molecular dynamics simulations suggest the 6'-methyl group on ring I of Gentamicin B1 is critical for stabilizing a ribosomal conformation that permits readthrough. pnas.org
Exploring New Activities and Synergies: The utility of Gentamicin B1 is also being explored beyond its antibacterial and readthrough capabilities. Studies have identified antifungal activity, particularly against systemic plant mycoses and human fungal pathogens. mdpi.com Research has also demonstrated synergistic effects when Gentamicin B1 is combined with other agents, such as the antifungal drug amphotericin B, potentially enhancing efficacy. mdpi.comvulcanchem.com Furthermore, novel biological activities continue to be investigated, including the potential for gentamicin to inhibit the binding of HIV-related peptides to trans-activation response (TAR) RNA, suggesting an antiviral role. nih.gov
| Research Area | Novel Target/Pathway | Key Findings for Gentamicin B1 | Reference |
| Genetic Disease Therapy | Premature Termination Codons (PTCs) | Potent inducer of nonsense mutation readthrough, restoring full-length protein synthesis. | nih.govresearchgate.netpnas.org |
| Antifungal Research | Fungal cell targets | Exhibits significant activity against Fusarium, Aspergillus, and Cryptococcus species. | mdpi.com |
| Antiviral Research | HIV TAR RNA | Potential to inhibit binding of viral peptides to RNA. | nih.gov |
| Synergistic Therapy | Bacterial/Fungal cells | Enhances the activity of other antimicrobials like amphotericin B. | mdpi.comvulcanchem.com |
| Ribosomal Interactions | Secondary binding site (23S rRNA) | May inhibit ribosome recycling, contributing to bactericidal effect. | drugbank.comnih.gov |
Exploration of Research Compound Utility in New Biological Models
The discovery of novel activities for Gentamicin B1 necessitates its evaluation in new and more sophisticated biological models to assess its potential and limitations.
Models for Genetic Disease: The potent PTC readthrough activity of Gentamicin B1 is being actively studied in various models of human genetic diseases. nih.gov This includes primary cells from patients with conditions like neuronal ceroid lipofuscinosis, Duchenne muscular dystrophy, and Schimke immuno-osseous dysplasia. nih.gov Beyond cell culture, in vivo validation is a critical next step. Research has already progressed to using tumor xenograft mouse models to demonstrate the efficacy of Gentamicin B1 in restoring the function of the p53 tumor suppressor protein, which is inactivated by a nonsense mutation in certain cancer cells. nih.govpnas.org Future research will likely expand to other animal models relevant to specific rare diseases.
Models for Novel Antimicrobial and Toxicity Studies: The exploration of Gentamicin B1 as an antifungal agent requires testing in models of systemic mycoses. mdpi.com Furthermore, as new aminoglycoside analogs are developed through synthetic biology, there is a need for better models to predict toxicity. Zebrafish embryos, for example, are being used as a model system to conduct comparative ototoxicity studies of newly generated aminoglycoside derivatives. researchgate.net
Finally, understanding resistance in relevant pathogenic models is crucial. It has been noted that non-pathogenic model organisms like Mycobacterium smegmatis may not accurately reflect aminoglycoside uptake and resistance in clinically important pathogens such as Mycobacterium tuberculosis. nih.gov This highlights the need to study the compound's utility and the emergence of resistance directly in more clinically relevant biological systems.
Q & A
Basic Question: What are the standard analytical techniques for characterizing Gentamicin B1 Acetate Salt in academic research?
Answer:
this compound requires rigorous structural and purity validation. Key methodologies include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Detailed 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC) are critical for resolving structural ambiguities. For example, δ56.2 (C-2') and δ66.2 (C-6') in ¹³C NMR spectra (DMSO-d₆) help distinguish between Gentamicin B1 and G418, as misassignments of amino/alcohol groups can lead to structural misidentification .
- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect impurities (e.g., Gentamicin C1a or C2 derivatives). Batch-specific variations in salt content or impurities should be quantified using validated protocols .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns, particularly for acetate salt adducts.
Advanced Question: How can researchers resolve structural discrepancies in NMR data between commercial batches of this compound?
Answer:
Discrepancies in NMR shifts (e.g., C-2' and C-6' assignments) may arise from solvent effects, mislabeling, or impurities. To address this:
Cross-Validate with Authentic Standards : Compare NMR data against authenticated G418 or Gentamicin B1 standards. For example, mixing a disputed sample with G418 (Sigma) and analyzing ¹H NMR peak overlap can confirm identity .
Solvent Consistency : Record spectra in identical solvents (e.g., D₂O vs. DMSO-d₆) to minimize solvent-induced shift variations.
2D NMR Correlation : Use HSQC to resolve ambiguous carbon-proton couplings and verify functional group assignments .
Vendor Collaboration : Request raw NMR data from suppliers to assess acquisition parameters and processing methods.
Basic Question: What protocols ensure reliable solubility and stability of this compound in experimental buffers?
Answer:
- Buffer Selection : Use acetate-based buffers (pH 3.6–5.6) for compatibility with the acetate counterion. Avoid high-salt conditions that may precipitate the compound .
- Solubility Testing : Pre-dissolve in water or DMSO (for cell-based assays) and filter-sterilize (0.22 µm) to remove particulates.
- Stability Monitoring : Conduct accelerated degradation studies (e.g., 40°C/75% RH) and analyze via HPLC to identify degradation products.
Advanced Question: How can batch-to-batch variability in this compound impact experimental reproducibility, and how is this mitigated?
Answer:
Batch variations in acetate content, hydration, or impurities (e.g., Gentamicin C1/C2 derivatives) can alter bioactivity. Mitigation strategies include:
- Enhanced Quality Control (QC) : Beyond basic MS/HPLC, request:
- Internal Calibration : Include a reference batch in each experiment to normalize activity measurements.
Advanced Question: What experimental design considerations are critical for in vivo studies evaluating this compound’s therapeutic potential?
Answer:
- Animal Models : Use immunodeficient mice grafted with human tissue (e.g., skin equivalents for epidermolysis bullosa studies). Administer B1 systemically (IV/IP) or topically (cream formulations) .
- Dosage Optimization : Conduct pharmacokinetic profiling to determine tissue penetration and half-life. Monitor renal toxicity, a known risk with aminoglycosides.
- Endpoint Analysis : Measure protein restoration (e.g., immunofluorescence for collagen VII) and adhesion metrics in treated vs. control cohorts.
Basic Question: How are impurities in this compound identified and quantified in compliance with regulatory standards?
Answer:
- Chromatographic Separation : Use reverse-phase HPLC with UV detection (λ = 240–260 nm) to resolve Gentamicin B1 from impurities (e.g., Gentamicin C1a, C2).
- Reference Standards : Source certified impurities (e.g., Gentamicin Impurity 14, CAS 49751-51-1) for spiking experiments to validate detection limits .
- Validation Protocols : Follow ICH Q2(R1) guidelines for linearity, accuracy, and precision.
Advanced Question: What analytical strategies differentiate this compound from its sulfate or hydrochloride counterparts?
Answer:
- Counterion Analysis :
- Ion Chromatography : Quantify acetate (retention time ~3–5 min) vs. sulfate or chloride.
- Titration : Acid-base titration to measure acetate content (theoretical: 1:1 molar ratio with gentamicin base).
- FT-IR Spectroscopy : Identify acetate-specific stretches (e.g., C=O at 1700–1750 cm⁻¹) absent in sulfate salts .
Basic Question: What are the best practices for documenting this compound characterization in publications?
Answer:
- Data Transparency : Include raw NMR spectra (¹H, ¹³C) and HPLC chromatograms in supplementary materials. Annotate critical peaks (e.g., C-2' in ¹³C NMR) .
- Reproducibility : Detail solvent systems, column specifications (e.g., C18, 5 µm), and MS ionization parameters.
- Ethical Reporting : Disclose batch numbers, storage conditions, and QC metrics to enable replication .
Advanced Question: How can computational modeling support the structural analysis of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate theoretical NMR chemical shifts and compare with experimental data to resolve ambiguities (e.g., C-2' vs. C-6' assignments) .
- Molecular Dynamics (MD) : Simulate acetate ion interactions in aqueous solutions to predict solubility and stability under varying pH/temperature conditions.
Advanced Question: What are the challenges in synthesizing this compound with high enantiomeric purity, and how are they addressed?
Answer:
- Stereochemical Control : Use chiral HPLC or capillary electrophoresis to monitor enantiomeric excess.
- Protection/Deprotection Strategies : Employ temporary amino-protecting groups (e.g., Fmoc) during synthesis to prevent racemization.
- Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to enhance crystal lattice formation and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
